4-Benzyl-3-(chloromethyl)morpholine hydrochloride
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Overview
Description
4-Benzyl-3-(chloromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is a morpholine derivative, characterized by the presence of a benzyl group at the 4-position and a chloromethyl group at the 3-position of the morpholine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(chloromethyl)morpholine hydrochloride typically involves the reaction of morpholine with benzyl chloride and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(chloromethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include various reduced morpholine derivatives.
Scientific Research Applications
4-Benzyl-3-(chloromethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(chloromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues such as cysteine or serine. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylmorpholine: Lacks the benzyl group, resulting in different hydrophobic interactions and biological activity.
4-Benzyl-3-(hydroxymethyl)morpholine: The hydroxymethyl group is less reactive compared to the chloromethyl group, leading to different chemical properties.
Uniqueness
4-Benzyl-3-(chloromethyl)morpholine hydrochloride is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-benzyl-3-(chloromethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZVWSDADRXNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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